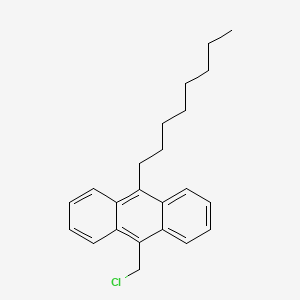
9-(Chloromethyl)-10-octylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Chloromethyl)-10-octylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and other organic compounds. The unique structure of this compound, which includes a chloromethyl group at the 9th position and an octyl group at the 10th position, makes it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Chloromethyl)-10-octylanthracene typically involves the chloromethylation of 10-octylanthracene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group at the 9th position of the anthracene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(Chloromethyl)-10-octylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted anthracenes with different functional groups.
Oxidation Reactions: Products include anthraquinones and other oxidized derivatives.
Reduction Reactions: Products include hydrogenated anthracenes with reduced aromaticity.
Scientific Research Applications
9-(Chloromethyl)-10-octylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in photochemical studies.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 9-(Chloromethyl)-10-octylanthracene is primarily based on its ability to interact with various molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the octyl group enhances the compound’s hydrophobic interactions with lipid membranes. These interactions can lead to changes in the structure and function of the target molecules, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
9-(Chloromethyl)-10-decylanthracene: Similar structure with a decyl group instead of an octyl group.
9-(Chloromethyl)anthracene: Lacks the octyl group, making it less hydrophobic.
9,10-Dimethylanthracene: Substituted with methyl groups at both the 9th and 10th positions, affecting its photophysical properties
Uniqueness
9-(Chloromethyl)-10-octylanthracene is unique due to the presence of both the chloromethyl and octyl groups, which confer distinct chemical reactivity and physical properties. The combination of these groups enhances its solubility in organic solvents and its ability to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
823788-53-0 |
|---|---|
Molecular Formula |
C23H27Cl |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
9-(chloromethyl)-10-octylanthracene |
InChI |
InChI=1S/C23H27Cl/c1-2-3-4-5-6-7-12-18-19-13-8-10-15-21(19)23(17-24)22-16-11-9-14-20(18)22/h8-11,13-16H,2-7,12,17H2,1H3 |
InChI Key |
NSARPDCHMLJBSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















